molecular formula C11H17N3S B5772358 Thiourea, N-[2-(dimethylamino)ethyl]-N'-phenyl- CAS No. 14569-86-9

Thiourea, N-[2-(dimethylamino)ethyl]-N'-phenyl-

Cat. No.: B5772358
CAS No.: 14569-86-9
M. Wt: 223.34 g/mol
InChI Key: UTPHDUQSIDZRRH-UHFFFAOYSA-N
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Description

Thiourea, N-[2-(dimethylamino)ethyl]-N’-phenyl- is an organosulfur compound with a chemical formula of C11H17N3S. This compound is a derivative of thiourea, where the hydrogen atoms are replaced by a phenyl group and a 2-(dimethylamino)ethyl group. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-[2-(dimethylamino)ethyl]-N’-phenyl- typically involves the reaction of aniline (phenylamine) with 2-(dimethylamino)ethyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

C6H5NH2+C3H7NCSC6H5NHCSNHCH2CH2N(CH3)2\text{C}_6\text{H}_5\text{NH}_2 + \text{C}_3\text{H}_7\text{NCS} \rightarrow \text{C}_6\text{H}_5\text{NHCSNHCH}_2\text{CH}_2\text{N(CH}_3)_2 C6​H5​NH2​+C3​H7​NCS→C6​H5​NHCSNHCH2​CH2​N(CH3​)2​

Industrial Production Methods

Industrial production of thiourea derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-[2-(dimethylamino)ethyl]-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: Oxidation of thiourea derivatives can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Thiourea, N-[2-(dimethylamino)ethyl]-N’-phenyl- has numerous applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Exhibits antibacterial, antioxidant, and anticancer properties, making it a potential candidate for drug development.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Used in the production of dyes, photographic chemicals, and as a stabilizer in polymer production.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    N-Phenylthiourea: Similar structure but lacks the 2-(dimethylamino)ethyl group.

    N,N’-Dimethylthiourea: Contains two methyl groups instead of the phenyl and 2-(dimethylamino)ethyl groups.

Uniqueness

Thiourea, N-[2-(dimethylamino)ethyl]-N’-phenyl- is unique due to the presence of both a phenyl group and a 2-(dimethylamino)ethyl group. This structural combination enhances its biological activity and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-14(2)9-8-12-11(15)13-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPHDUQSIDZRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358264
Record name ST50036546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14569-86-9
Record name ST50036546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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